Journal Name:Drug and Chemical Toxicology
Journal ISSN:0148-0545
IF:2.597
Journal Website:http://informahealthcare.com/journal/dct
Year of Origin:1977
Publisher:Informa Healthcare
Number of Articles Per Year:64
Publishing Cycle:Quarterly
OA or Not:Not
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-11 , DOI:
10.1021/acsmedchemlett.3c00269
This Viewpoint discusses the intersection of targeted protein degradation (TPD) technologies and psychedelic research. The resurgence in interest in psychedelics for treating mental disorders and the known genetic variability in responses require new strategies. TPD technologies might address this variability, modulating protein expressions based on genetic profiles. The discussion includes potential challenges in implementing TPD technologies in psychedelic research and potential strategies to address these issues. It considers lessons from COVID-19 research on genetic variability, proposing integration of TPD technologies into psychedelic research as a promising field despite these challenges, possibly leading to personalized treatments and improved patient outcomes.
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-06 , DOI:
10.1021/acsmedchemlett.3c00147
When opening a journal focused on medicinal chemistry or drug development from 10, 20, or 50 years ago, one will find familiar themes. One is the steady dominance of enzymes and receptors as targets for agents acting across the antagonist/partial agonist/agonist continuum. In addition, those agents would most likely have classical small, drug-like molecular structures or be derived from a natural product heritage. And although the years have seen advances like the addition of biologics, many important therapeutic goals continue to be addressed by small molecules acting through established pathways. No healthy scientific endeavor stays still, however, and exciting new approaches are being pursued throughout every avenue of drug discovery. In this Virtual Special Issue (VSI), we seek to highlight papers that feature these new modalities and, in so doing, provide a spotlight on the cutting edge of contemporary medicinal chemistry. These papers were mostly submitted through the normal procedure and reflect all article types of the host journals for this VSI. We have sought to be broad-minded in the identification of these papers, although several themes do reveal themselves throughout the portfolio. For example, protein degradation has very quickly become a go-to technique across therapeutic areas, and synthetic molecules, like macrocycles, in addition to oligopeptides, that split the molecular mass difference between classical drugs and the biologics class, are receiving increased attention. Besides classical biologics, i.e., polypeptides, various further polymeric drugs, e.g., aptamers consisting of single-stranded nucleic acids, and polymeric polyphenols (tannic acids), are subjects of publications in this VSI. Several articles focus on conjugates of small molecules to alter pharmacokinetic properties and to modulate pharmacological effects. Finally, multi-target drugs are described, that prove the recent paradigm change from drugs for single targets to polypharmacology. Articles published in this VSI also describe molecules interacting with new drug targets, and with novel mechanisms of action. Across all of these new modalities, the value of mid-size (MW 600–800) and large molecules (MW 900+), so-called beyond rule-of-5 compounds, is clear. These atypical molecules demonstrate excellent physiochemical and DMPK (drug metabolism and pharmacokinetics) properties, affording oral bioavailability and central nervous system penetration. Have we been too restrictive on ourselves, and operating/designing within unnecessary limitations the past 20 years? Only time and new drug applications will tell. We’re not time travelers and therefore unable to predict what medicinal chemistry will look like in the future, but if past experience is any guide, these new modalities stand a good chance of being viewed as old standards 20 years from now. This article has not yet been cited by other publications.
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-05-22 , DOI:
10.1021/acsmedchemlett.3c00034
Ataxia-telangiectasia mutated (ATM) is an atypical serine/threonine protein kinase which is implicated in the repair of DNA double-strand breaks. Numerous reports have shown that ATM inhibition is an attractive target for radiotherapy and chemotherapy sensitization. Herein we report a new series of ATM kinase inhibitors containing the 1H-[1,2,3]triazolo[4,5-c]quinoline scaffold, which was obtained by virtual screening, structural optimization, and structure–activity relationship studies. Among the inhibitors, A011 was one of the most potent, with an IC50 value of 1.0 nM against ATM. In colorectal cancer cells (SW620 and HCT116), A011 was able to inhibit activation of ATM signaling induced by irinotecan (CPT-11) and ionizing radiation and then increased the sensitivity of colorectal cancer cells to irinotecan and ionizing radiation through increasing G2/M arrest and inducing apoptosis. In the SW620 human colorectal adenocarcinoma tumor xenograft model, A011 sensitized SW620 to CPT-11 by inhibiting ATM activity. Collectively, this work has identified a promising lead in the discovery of potent inhibitors against ATM.
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsmedchemlett.3c00215
Working in drug discovery is difficult for many institutions due to the need for resources, funding, and in-country expertise. The Wellcome Centre for Anti-Infective Research (WCAIR) is responding to the unmet training needs for individuals/institutions working in drug discovery in low-middle income countries. Through their training program, individuals can undertake a practical placement, either online or at the center, with access to a dedicated trainer from their field of research. Practical placements are tailored to the needs of the individual/institute to enable capability building on return to their home institute. In addition to training placements, the center is focused on building partnerships by supporting institutes to work in drug discovery. Here we highlight WCAIR’s training program and the partnerships that have developed from this.
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-12 , DOI:
10.1021/acsmedchemlett.3c00214
This viewpoint outlines the case for developing new chemical entities (NCEs) as racemates in infectious diseases and where both enantiomers and racemate retain similar on- and off-target activities as well as similar PK profiles. There are not major regulatory impediments for the development of a racemic drug, and minimizing the manufacturing costs becomes a particularly important objective when bringing an anti-infective therapeutic to the marketplace in the endemic settings of infectious diseases.
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-03 , DOI:
10.1021/acsmedchemlett.3c00141
Myeloid cell leukemia-1 (MCL-1) is a member of the antiapoptotic BCL-2 proteins family and a key regulator of mitochondrial homeostasis. Overexpression of MCL-1 is found in many cancer cells and contributes to tumor progression, which makes it an attractive therapeutic target. Pursuing our previous study of macrocyclic indoles for the inhibition of MCL-1, we report herein the impact of both pyrazole and indole isomerism on the potency and overall properties of this family of compounds. We demonstrated that the incorporation of a fluorine atom on the naphthalene moiety was a necessary step to improve cellular potency and that, combined with the introduction of various side chains on the pyrazole, it enhanced solubility significantly. This exploration culminated in the discovery of compounds (Ra)-10 and (Ra)-15, possessing remarkable cellular potency and properties
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-05-22 , DOI:
10.1021/acsmedchemlett.3c00118
Herein we report the development of an automated deoxygenative C(sp2)-C(sp3) coupling of aryl bromide with alcohols to enable parallel medicinal chemistry. Alcohols are among the most diverse and abundant building blocks, but their usage as alkyl precursors has been limited. Although metallaphotoredox deoxygenative coupling is becoming a promising strategy to form C(sp2)-C(sp3) bond, the reaction setup limits its widespread application in library synthesis. To achieve high throughput and consistency, an automated workflow involving solid-dosing and liquid-handling robots has been developed. We have successfully demonstrated this high-throughput protocol is robust and consistent across three automation platforms. Furthermore, guided by cheminformatic analysis, we examined alcohols with comprehensive chemical space coverage and established a meaningful scope for medicinal chemistry applications. By accessing the rich diversity of alcohols, this automated protocol has the potential to substantially increase the impact of C(sp2)-C(sp3) cross-coupling in drug discovery.
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsmedchemlett.3c00210
Glutamate plays a key role in cognition and mood, and it has been shown that inhibiting ionotropic glutamate receptors disrupts cognition, while enhancing ionotropic receptor activity is pro-cognitive. One approach to elevating glutamatergic tone has been to antagonize presynaptic metabotropic glutamate receptor 2 (mGluR2). A desire for selectivity over the largely homologous mGluR3 motivated a strategy to achieve selectivity through the identification of mGluR2 negative allosteric modulators (NAMs). Extensive screening and optimization efforts led to the identification of a novel series of 4-arylquinoline-2-carboxamides. This series was optimized for mGluR2 NAM potency, clean off-target activity, and desirable physical properties, which resulted in the identification of improved C4 and C7 substituents. The initial lead compound from this series was Ames-positive in a single strain with metabolic activation, indicating that a reactive metabolite was likely responsible for the genetic toxicity. Metabolic profiling and Ames assessment across multiple analogs identified key structure–activity relationships associated with Ames positivity. Further optimization led to the Ames-negative mGluR2 negative allosteric modulator MK-8768.
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-15 , DOI:
10.1021/acsmedchemlett.3c00070
The activation of PINK1 by small molecules has emerged as a promising strategy in treating Parkinson’s disease (PD). Recent progress in this area has raised excitement around PINK1 activators as PD treatments, and herein we offer insight into these developments and their potential to deliver much needed novel PD treatments.
Drug and Chemical Toxicology ( IF 2.597 ) Pub Date: 2023-06-06 , DOI:
10.1021/acsmedchemlett.3c00236
Provided herein are novel fused bicyclic heteroaryl compounds as NLRP3 inhibitors, pharmaceutical compositions, use of such compounds in treating asthma or COPD and processes for preparing such compounds.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学4区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
6.70 | 34 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/ldct